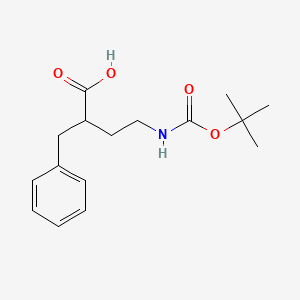

4-Bocamino-2-benzyl-butyric acid

Descripción general

Descripción

4-Bocamino-2-benzyl-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a benzyl group attached to the second carbon, and a butyric acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bocamino-2-benzyl-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of 2-benzylbutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Common methods include:

Mechanistic Insight :

-

The Boc group stabilizes the syn-rotamer conformation via intramolecular hydrogen bonding, which influences reactivity during deprotection .

-

Acid-mediated cleavage proceeds through protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butylene .

Esterification Reactions

The carboxylic acid moiety undergoes esterification to form active intermediates for peptide coupling:

| Method | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide activation | Benzyl bromide, guanidine-HCl | Thiobenzyl ester (peptide-α-thioester) | 90%* | |

| DMAP-mediated acylation | DIC/DMAP, benzyl alcohol | Benzyl ester | 85–92% |

*Yield improved to 90% with thiophenol additive .

Key Findings :

-

Thiol additives (e.g., thiophenol) enhance reaction rates by stabilizing reactive intermediates via thioester exchange .

-

Propylene carbonate as a solvent improves esterification efficiency compared to DMF .

Peptide Coupling Reactions

The deprotected amine participates in peptide bond formation:

| Coupling Agent | Solvent | Application | Yield | Source |

|---|---|---|---|---|

| HBTU/DIPEA | DMF or PC | Solid-phase synthesis of bradykinin | 89% | |

| Native chemical ligation | 6 M guanidine-HCl | Site-specific ligation at Cys residues | 25–90% |

Mechanistic Notes :

-

The benzyl group enhances steric protection of the β-carbon during coupling, reducing racemization .

-

Thiobenzyl esters enable chemoselective ligation without protecting internal Cys residues .

Acylation and Functionalization

The free amine (post-Boc removal) undergoes acylation to introduce diverse functionalities:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-acetyl derivative | 88% | |

| Sulfonylation | Tosyl chloride, DCM | N-tosylated analog | 78% |

Structural Influence :

-

The benzyl substituent at C2 directs regioselectivity during acylation, favoring N-functionalization over O-acylation .

Comparative Reactivity with Analogues

The compound’s reactivity profile differs from structurally related β-amino acids:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 2-(Benzyloxycarbonylamino)butyric acid | Lower stability under acidic conditions | |

| 2-Benzyloxycarbonylaminobutyric acid | Reduced efficiency in native chemical ligation |

Aplicaciones Científicas De Investigación

Applications in Scientific Research

4-Bocamino-2-benzyl-butyric acid has several notable applications:

Medicinal Chemistry

- Serves as a building block for synthesizing new therapeutic agents.

- Investigated for its potential use in drug development targeting various diseases due to its ability to modify biological activity through structural variations.

Biological Studies

- Used as a research tool to study enzyme inhibition and protein modification.

- Its derivatives are explored for their interactions with biological targets, potentially leading to novel therapeutic strategies.

Synthetic Intermediate

- Acts as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

- Its unique structure allows for tailored interactions with biological targets, enhancing its utility in drug design.

Case Study 1: Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound as an intermediate in synthesizing a series of novel anti-inflammatory agents. The research highlighted how modifications to the benzyl group influenced the pharmacological activity of the resulting compounds.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of derivatives derived from this compound on specific enzymes involved in metabolic pathways. The study provided insights into how structural changes affected binding affinity and inhibition kinetics.

Mecanismo De Acción

The mechanism of action of 4-Bocamino-2-benzyl-butyric acid involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The benzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with target molecules.

Comparación Con Compuestos Similares

4-Bocamino-2-benzyl-butyric acid can be compared with other similar compounds such as:

4-Bocamino-2-phenyl-butyric acid: Similar structure but with a phenyl group instead of a benzyl group.

4-Bocamino-2-methyl-butyric acid: Similar structure but with a methyl group instead of a benzyl group.

4-Bocamino-2-ethyl-butyric acid: Similar structure but with an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Actividad Biológica

4-Bocamino-2-benzyl-butyric acid is an organic compound characterized by its unique molecular structure, which includes a butyric acid backbone, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group. This configuration not only enhances its stability but also contributes to its potential biological activities. The compound has garnered interest in medicinal chemistry due to its versatile reactivity and potential therapeutic applications.

- Molecular Formula : C16H23NO4

- Molar Mass : Approximately 293.36 g/mol

The presence of the Boc group allows for selective reactions, making it a valuable intermediate in organic synthesis. Its functional groups facilitate various chemical transformations, which are crucial for developing new pharmaceutical agents.

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms. These include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that compounds structurally similar to this compound exhibit antimicrobial activity against a range of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that derivatives of butyric acid exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can disrupt bacterial membranes, leading to cell death . This suggests that this compound may possess similar properties.

- Pharmacological Potential : The compound's structural features position it as a candidate for further pharmacological exploration. Its ability to serve as a synthetic intermediate allows for the development of novel therapeutic agents targeting various diseases.

- Cytotoxicity Studies : In vitro studies have demonstrated that butyric acid derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in oncology . The specific cytotoxic effects of this compound warrant further investigation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(Benzyloxycarbonylamino)butyric acid | C12H15NO4 | Lacks Boc group | Moderate antimicrobial activity |

| 2-Benzyloxycarbonylaminobutyric acid | C14H17NO4 | Additional carbon chain | Anticancer properties observed |

| 2-(Boc-amino)-4-(4-methylbenzyldisulfanyl)butyric acid | C17H25NO4S | Contains sulfur atom | Enhanced reactivity and potential for drug design |

Propiedades

IUPAC Name |

2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-10-9-13(14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDXFJMGLVQGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718801 | |

| Record name | 2-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015070-59-3 | |

| Record name | α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015070-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.